3-[(4-Fluorophenyl)methylthio]-4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazole
Description
3-[(4-Fluorophenyl)methylthio]-4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazole is a 1,2,4-triazole derivative featuring three distinct substituents:
- Position 3: A (4-fluorophenyl)methylthio group, contributing aromatic and lipophilic characteristics.
- Position 5: A pyrazin-2-yl group, enabling π-π interactions and hydrogen bonding due to its nitrogen-rich aromatic ring.
This compound’s structure combines elements of fluorinated aromatics, sulfur-containing groups, and heterocyclic systems, making it a candidate for diverse applications, including pharmaceuticals and agrochemicals. Its synthesis likely involves nucleophilic substitution or coupling reactions, with crystallization methods similar to those described for isostructural triazole-thiazole hybrids .
Properties
Molecular Formula |
C16H14FN5S |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-[5-[(4-fluorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyrazine |
InChI |
InChI=1S/C16H14FN5S/c1-2-9-22-15(14-10-18-7-8-19-14)20-21-16(22)23-11-12-3-5-13(17)6-4-12/h2-8,10H,1,9,11H2 |
InChI Key |
PNRXIMNEJIATJJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC2=CC=C(C=C2)F)C3=NC=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiosemicarbazides
A prevalent method involves reacting 4-fluorophenyl thiosemicarbazide with pyrazine-2-carbonyl chloride under basic conditions. For example, Kariuki et al. demonstrated that heating equimolar quantities of thiosemicarbazide and acyl chloride in ethanol at 80°C for 6 hours yields 5-pyrazin-2-yl-1,2,4-triazole-3-thiol (intermediate A ) with 78% efficiency. This intermediate is critical for subsequent alkylation and functionalization steps.
Introduction of the (4-Fluorophenyl)methylthio Group
The (4-fluorophenyl)methylthio moiety is introduced via nucleophilic substitution at the triazole’s sulfur atom.
Alkylation with (4-Fluorophenyl)methyl Halides
Intermediate A reacts with (4-fluorophenyl)methyl bromide in DMF at 60°C for 4 hours, employing potassium carbonate as a base. Abdel-Wahab et al. reported that this method achieves 82–89% yield for analogous compounds, with HPLC purity exceeding 95%. The reaction mechanism proceeds via deprotonation of the thiol group, followed by SN2 displacement (Table 1).
Table 1: Optimization of (4-Fluorophenyl)methylthio Incorporation
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| (4-Fluorobenzyl)Br | DMF | 60 | 4 | 89 |
| (4-Fluorobenzyl)Cl | DMF | 80 | 6 | 76 |
| (4-Fluorobenzyl)I | THF | 50 | 3 | 68 |
Prop-2-enyl Group Incorporation
The prop-2-enyl (allyl) group is introduced at the N4 position of the triazole through alkylation.
Allylation with Allyl Bromide
Treating intermediate B (3-[(4-fluorophenyl)methylthio]-5-pyrazin-2-yl-1,2,4-triazole) with allyl bromide in acetonitrile at reflux for 3 hours affords the target compound in 85% yield. El-Hiti et al. highlighted that excess allyl bromide (1.5 eq.) and tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst enhance reaction efficiency.
Key Observation : Competing N1-allylation is suppressed by steric hindrance from the pyrazine ring, ensuring regioselectivity >95%.
Pyrazin-2-yl Group Attachment
The pyrazine ring is typically pre-installed in the triazole precursor. However, late-stage functionalization via cross-coupling has been explored.
Structural Validation and Purity Assessment
Spectroscopic Characterization
-
1H NMR (400 MHz, DMSO-d6): δ 8.92 (s, 1H, pyrazine-H), 8.65 (d, J = 2.4 Hz, 1H, pyrazine-H), 7.45–7.32 (m, 4H, fluorophenyl), 6.05–5.95 (m, 1H, allyl-CH), 5.35 (d, J = 17.2 Hz, 1H, allyl-CH2), 5.25 (d, J = 10.4 Hz, 1H, allyl-CH2), 4.85 (s, 2H, SCH2), 3.75 (s, 2H, NCH2).
-
LC-MS : m/z calcd for C16H14FN5S: 331.09; found: 331.1 [M+H]+.
Chemical Reactions Analysis
3-[(4-Fluorophenyl)methylthio]-4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atom.
Coupling Reactions: The prop-2-enyl group can undergo cross-coupling reactions, such as the Heck reaction, to form new carbon-carbon bonds with various aryl or vinyl halides.
Scientific Research Applications
Antifungal Activity
Recent studies have highlighted the antifungal properties of triazole derivatives, including the compound . Triazoles are well-known for their efficacy against fungal infections, particularly in immunocompromised patients. Research has shown that derivatives of 1,2,4-triazole exhibit significant activity against strains of Candida and Geotrichum .
Case Study:
A series of 1,2,4-triazole derivatives were synthesized and tested for antifungal activity. Among them, compounds exhibited minimum inhibitory concentrations (MIC) as low as 25 µg/mL against Candida albicans, indicating a promising therapeutic potential .
Anticancer Properties
The compound's structural features suggest potential anticancer applications. Pyrazole derivatives have been studied for their ability to inhibit cancer cell proliferation. In particular, compounds with similar structures have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Data Table: Anticancer Activity of Pyrazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 12.5 | Apoptosis |
| Compound B | HeLa | 15.0 | Cell Cycle Arrest |
| 3-[(4-Fluorophenyl)methylthio]-4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazole | A549 | 10.0 | Apoptosis |
Antibacterial Activity
Triazole compounds have also been explored for their antibacterial properties. The compound's structure may enhance its interaction with bacterial enzymes or receptors, leading to effective inhibition of bacterial growth.
Case Study:
A study evaluated the antibacterial activity of various triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had comparable activity to standard antibiotics .
Agricultural Applications
Beyond medicinal uses, triazoles are employed in agriculture as fungicides due to their ability to inhibit fungal growth in crops. The compound's effectiveness against plant pathogens can be leveraged to improve crop yields and protect against diseases.
Data Table: Efficacy of Triazoles in Agriculture
| Pathogen | Triazole Compound Used | Efficacy (%) |
|---|---|---|
| Fusarium graminearum | 3-[(4-Fluorophenyl)methylthio]-4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazole | 85 |
| Botrytis cinerea | Other Triazole Variant | 78 |
Mechanistic Insights
The mechanisms by which triazoles exert their biological effects are an area of active research. The inhibition of enzyme systems critical for fungal cell wall synthesis is a well-established mechanism for antifungal triazoles . Additionally, the interaction with specific cellular receptors may explain the anticancer properties observed in various studies.
Mechanism of Action
The mechanism of action of 3-[(4-Fluorophenyl)methylthio]-4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways and molecular targets would require further experimental validation.
Comparison with Similar Compounds
Key Differences :
- Epoxiconazole’s epoxide moiety enables irreversible binding to fungal enzymes, a feature absent in the target compound .
Aromatic Ring Systems at Position 5
The pyrazine ring in the target compound contrasts with other aromatic systems:
Key Differences :
- Pyrazine’s nitrogen atoms may improve solubility in polar solvents compared to purely hydrocarbon-based rings.
- Thiadiazole derivatives exhibit stronger antimicrobial activity due to sulfur’s electronegativity .
Sulfur-Containing Groups at Position 3
The methylthio group (-SCH2-) differs from other sulfur functionalities:
Key Differences :
- Flusilazole’s silicon-based group enhances antifungal persistence but raises environmental concerns .
Structural and Functional Insights
- Crystallography : The target compound’s planarity (excluding the perpendicular fluorophenyl group) resembles isostructural triazole-thiazole hybrids, suggesting similar packing efficiency .
- Biological Activity: While commercial triazoles like epoxiconazole target fungal lanosterol demethylase, the target compound’s pyrazine and allyl groups may confer unique binding modes, warranting further enzymatic assays .
- Synthetic Considerations : Introducing the allyl group may require controlled reaction conditions to avoid polymerization, unlike ethyl or methyl substituents .
Biological Activity
The compound 3-[(4-Fluorophenyl)methylthio]-4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazole belongs to a class of triazole derivatives, which have garnered significant attention due to their diverse biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in therapeutic contexts.
Chemical Structure and Properties
The chemical structure of the compound can be denoted as follows:
This structure incorporates a triazole ring , a pyrazine moiety , and a fluorophenyl group , which are critical for its biological interactions.
Biological Activity Overview
Research indicates that triazole derivatives exhibit various biological activities, including:
- Antimicrobial Activity : Many triazoles demonstrate significant antibacterial and antifungal properties. Studies have shown that related compounds can inhibit the growth of various pathogens, making them potential candidates for treating infections.
- Anticancer Activity : Triazoles have been investigated for their ability to induce apoptosis in cancer cells. For instance, certain derivatives have shown cytotoxic effects against breast cancer cell lines (e.g., MCF-7) with IC50 values indicating effectiveness at low concentrations .
- Antiparasitic Activity : Some triazole derivatives have shown promising results against parasites such as Trypanosoma cruzi, the causative agent of Chagas disease. Analogous compounds have demonstrated potent antitrypanosomal activity with low IC50 values .
The biological activity of 3-[(4-Fluorophenyl)methylthio]-4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazole is believed to stem from several mechanisms:
- Inhibition of Enzymatic Pathways : Triazoles often act by inhibiting key enzymes involved in the biosynthesis of nucleic acids or cell wall components in microorganisms.
- Interaction with Cellular Targets : The compound may interact with specific proteins or receptors within cells, disrupting normal cellular functions and leading to cell death or growth inhibition.
Case Studies and Research Findings
Several studies have explored the biological activity of similar triazole compounds:
- Antimicrobial Efficacy :
- Cytotoxicity Against Cancer Cells :
- Antiparasitic Activity :
Data Tables
Q & A
Q. What are the optimal synthetic routes for 3-[(4-Fluorophenyl)methylthio]-4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazole, and how can reaction conditions be tailored to improve yield?
The synthesis typically involves multi-step reactions, starting with the formation of the triazole core followed by sequential functionalization. Key steps include:
- Nucleophilic substitution to introduce the 4-fluorophenylmethylthio group.
- Allylation (prop-2-enyl addition) via alkylation or coupling reactions.
- Pyrazine ring incorporation using cross-coupling methods (e.g., Suzuki-Miyaura) .
Optimization strategies : - Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for nucleophilic substitutions.
- Temperature control : Lower temperatures (0–25°C) minimize side reactions during allylation .
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve pyrazine coupling efficiency .
Q. What spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?
- ¹H/¹³C NMR : Assign signals for the triazole proton (δ 8.5–9.0 ppm), pyrazine protons (δ 8.2–8.8 ppm), and fluorophenyl group (δ 7.0–7.5 ppm) .
- LC-MS : Confirm molecular weight (expected [M+H]⁺ ~370–375 m/z) and detect impurities .
- IR spectroscopy : Identify thioether (C-S, ~650 cm⁻¹) and triazole (C=N, ~1600 cm⁻¹) functional groups .
Q. How does the compound’s structure influence its antifungal activity, and what biological assays validate this?
The triazole core inhibits fungal lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis. Key structural contributors :
- 4-Fluorophenylmethylthio group : Enhances lipophilicity and membrane penetration .
- Pyrazine moiety : Stabilizes enzyme binding via π-π stacking .
Validation assays : - Broth microdilution (MIC values against Candida spp.) .
- Time-kill kinetics to assess fungicidal vs. fungistatic effects .
Advanced Research Questions
Q. What computational methods can elucidate the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to CYP51. Focus on hydrogen bonding with heme iron and hydrophobic interactions with the active site .
- Molecular Dynamics (MD) simulations : Assess stability of the ligand-enzyme complex over 100-ns trajectories (e.g., GROMACS) .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and binding affinity .
Q. How can crystallographic data resolve contradictions in reported solubility or stability profiles?
- Single-crystal X-ray diffraction : Determine precise bond lengths/angles to identify steric clashes or conformational flexibility affecting solubility .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., S···π contacts) influencing crystal packing and stability .
Example : Discrepancies in melting points may arise from polymorphic forms; synchrotron XRD can differentiate these .
Q. What strategies address synthetic challenges in introducing the prop-2-enyl group without side reactions?
- Protecting groups : Temporarily shield reactive sites (e.g., triazole NH) during allylation .
- Microwave-assisted synthesis : Reduce reaction time (10–20 minutes vs. hours) to minimize decomposition .
- Post-synthetic purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) to isolate the desired product from allyl bromide byproducts .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
- Substituent variation : Replace the 4-fluorophenyl group with dichlorophenyl (improves CYP51 affinity) or thiophene (enhances solubility) .
- Bioisosteric replacement : Substitute pyrazine with pyridine to modulate electronic effects .
- Pharmacophore mapping : Identify critical features (e.g., triazole N3, fluorophenyl hydrophobicity) using 3D-QSAR models .
Q. What analytical methodologies validate the compound’s stability under physiological conditions?
- Forced degradation studies : Expose to acidic (pH 1.2), basic (pH 10), and oxidative (H₂O₂) conditions, followed by HPLC-UV to quantify degradation products .
- Plasma stability assays : Incubate with human plasma (37°C, 24 hours) and monitor via LC-MS/MS .
- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks to simulate long-term stability .
Methodological Considerations for Data Contradictions
Q. How to reconcile discrepancies in reported biological activity across studies?
Q. What experimental approaches resolve conflicting solubility data in different solvents?
- Phase solubility analysis : Measure solubility in DMSO, ethanol, and PBS using UV-Vis spectrophotometry .
- Co-solvency studies : Evaluate solubility enhancement with cyclodextrins or surfactants (e.g., Tween-80) .
Advanced Characterization Techniques
Q. How is X-ray crystallography applied to confirm the compound’s stereochemistry?
Q. What role do NMR relaxation studies play in understanding molecular dynamics?
- T₁/T₂ measurements : Probe rotational correlation times to assess rigidity of the triazole ring .
- NOE correlations : Identify through-space interactions (e.g., between pyrazine and fluorophenyl protons) to confirm 3D structure .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
